molecular formula C6H11F2NO B1435628 3-(2,2-Difluoroethyl)morpholine CAS No. 1803607-74-0

3-(2,2-Difluoroethyl)morpholine

Cat. No.: B1435628
CAS No.: 1803607-74-0
M. Wt: 151.15 g/mol
InChI Key: SLBJBODOVHXGPG-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)morpholine is a chemical compound with the molecular formula C6H11F2NO. It is a derivative of morpholine, where the ethyl group attached to the nitrogen atom is substituted with two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)morpholine typically involves the reaction of morpholine with 2,2-difluoroethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Difluoroethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)morpholine involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. It may also modulate receptor activity by interacting with receptor proteins and altering their conformation and function. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without the difluoroethyl substitution.

    N-Ethylmorpholine: A similar compound with an ethyl group instead of a difluoroethyl group.

    N-Methylmorpholine: A related compound with a methyl group substitution.

Uniqueness

3-(2,2-Difluoroethyl)morpholine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and altered electronic characteristics. These properties can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2,2-difluoroethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBJBODOVHXGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-74-0
Record name 3-(2,2-difluoroethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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